molecular formula C17H13N3O3S B243103 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide

Katalognummer: B243103
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: MRILEBMVJDTSRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is a complex organic compound featuring a nitro group, a thiazole ring, and a benzamide structure

Eigenschaften

Molekularformel

C17H13N3O3S

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C17H13N3O3S/c1-11-18-16(10-24-11)12-4-2-6-14(8-12)19-17(21)13-5-3-7-15(9-13)20(22)23/h2-10H,1H3,(H,19,21)

InChI-Schlüssel

MRILEBMVJDTSRT-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen sources.

    Nitration: The benzamide derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to avoid over-nitration.

    Thiazole Formation: The nitrated benzamide is then reacted with 2-methylthioamide in the presence of a base such as sodium hydroxide to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-nitro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
  • 3-nitro-N-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]benzamide

Uniqueness

Compared to similar compounds, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group and the thiazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.